Cas no 2227902-43-2 ((1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol)

(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol
- EN300-1948035
- 2227902-43-2
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- インチ: 1S/C6H11F2NO/c7-6(8)1-4(2-6)5(10)3-9/h4-5,10H,1-3,9H2/t5-/m0/s1
- InChIKey: STFVMVWLUICCAU-YFKPBYRVSA-N
- SMILES: FC1(CC([C@H](CN)O)C1)F
計算された属性
- 精确分子量: 151.08087030g/mol
- 同位素质量: 151.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 46.2Ų
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948035-10.0g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1948035-2.5g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1948035-1g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1948035-5.0g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1948035-0.25g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1948035-0.1g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1948035-10g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1948035-5g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 5g |
$3894.0 | 2023-09-17 | ||
Enamine | EN300-1948035-0.5g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1948035-1.0g |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol |
2227902-43-2 | 1g |
$1543.0 | 2023-05-23 |
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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7. Back matter
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-olに関する追加情報
Chemical Profile of (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol (CAS No. 2227902-43-2)
(1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol is a specialized organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2227902-43-2, features a chiral center and fluorinated substituents, making it a promising candidate for the development of novel therapeutic agents. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enhancing its versatility in drug design.
The structural motif of (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol incorporates a cyclobutyl ring with two fluorine atoms at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound an attractive scaffold for medicinal chemists.
In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores. The cyclobutyl ring in (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol serves as an excellent platform for such studies. Researchers have been exploring its potential in various therapeutic areas, including oncology and anti-inflammatory treatments. The chiral center at the 1-position allows for the synthesis of enantiomerically pure compounds, which is crucial for achieving optimal pharmacological activity while minimizing side effects.
One of the most compelling aspects of (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol is its potential as a building block for more complex molecules. The combination of an amino group and a hydroxyl group offers multiple opportunities for further functionalization. For instance, the amino group can be acylated or alkylated to introduce additional pharmacological properties, while the hydroxyl group can be used to form esters or ethers. These modifications can fine-tune the compound's solubility, bioavailability, and target specificity.
The fluorine atoms in the cyclobutyl ring contribute to the compound's unique physicochemical properties. Fluorine is known to increase lipophilicity and reduce rotation about single bonds, which can improve membrane permeability and binding interactions. This has led to investigations into its use as a tool in structure-based drug design. Computational studies have shown that the fluorinated cyclobutyl moiety can effectively occupy specific binding pockets in biological targets, enhancing drug-receptor interactions.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing enantiomerically pure forms of (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol. Chiral resolution techniques and asymmetric synthesis have become increasingly sophisticated, allowing researchers to access complex stereocenters with high enantiomeric purity. These methods are essential for developing drugs that exhibit high selectivity and minimal off-target effects.
The pharmaceutical industry has been particularly interested in using fluorinated compounds as lead candidates for new drugs. The ability to modulate both electronic and steric properties through fluorine substitution makes this class of molecules highly versatile. In addition to their role in improving metabolic stability, fluorine atoms can also enhance binding affinity by participating in hydrogen bonding or π-stacking interactions. These features have been exploited in the design of kinase inhibitors, protease inhibitors, and other therapeutic agents.
Current research is focused on exploring the biological activity of derivatives of (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol. Studies have shown that modifications at the amino and hydroxyl positions can lead to compounds with potent anti-inflammatory and anti-cancer properties. For example, certain derivatives have demonstrated inhibitory activity against enzymes involved in cancer cell proliferation and angiogenesis. These findings highlight the potential of this compound as a starting point for developing novel therapeutics.
The synthesis of fluorinated compounds often presents challenges due to their reactivity and sensitivity to environmental conditions. However, recent innovations in synthetic methodologies have made it possible to handle these compounds more efficiently. Techniques such as fluorous chemistry and transition-metal-catalyzed reactions have streamlined the introduction of fluorine atoms into complex molecular frameworks. These advancements have not only improved yields but also reduced costs associated with fluorinated drug development.
The future prospects for (1R)-2-amino-1-(3,3-difluorocyclobutyl)ethan-1-ol are promising given its unique structural features and potential applications in drug discovery. As our understanding of biological targets continues to evolve, so does our ability to design molecules that interact with them more effectively. The combination of computational modeling, high-throughput screening, and innovative synthetic strategies will likely lead to new breakthroughs in medicinal chemistry.
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